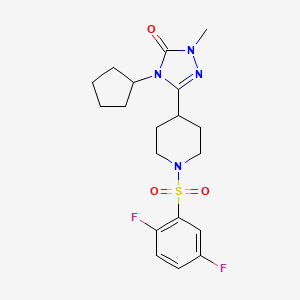
4-cyclopentyl-3-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a difluorobenzenesulfonyl group, and a piperidinyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopentyl and difluorobenzenesulfonyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step may involve alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of the Difluorobenzenesulfonyl Group: This can be done through sulfonylation reactions using difluorobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or sulfonyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: can be compared with other triazole derivatives and sulfonyl-containing compounds.
Uniqueness
- The presence of both the cyclopentyl and difluorobenzenesulfonyl groups makes this compound unique compared to other triazole derivatives. These groups contribute to its distinct chemical properties and potential applications.
Propiedades
Fórmula molecular |
C19H24F2N4O3S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-cyclopentyl-5-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H24F2N4O3S/c1-23-19(26)25(15-4-2-3-5-15)18(22-23)13-8-10-24(11-9-13)29(27,28)17-12-14(20)6-7-16(17)21/h6-7,12-13,15H,2-5,8-11H2,1H3 |
Clave InChI |
UDKBYRAVPYOIBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
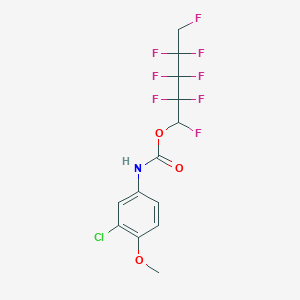
![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
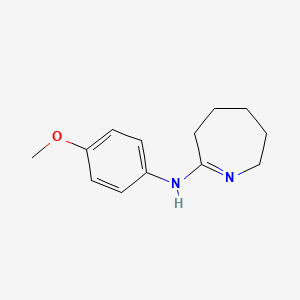
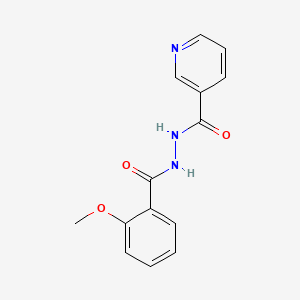
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
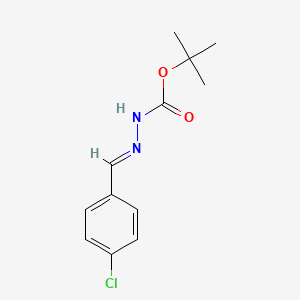
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)

